molecular formula C10H16N2 B13537686 1-tert-butyl-3-cyclopropyl-1H-pyrazole

1-tert-butyl-3-cyclopropyl-1H-pyrazole

Cat. No.: B13537686
M. Wt: 164.25 g/mol
InChI Key: DFJGNQCVWAZOBC-UHFFFAOYSA-N
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Description

1-tert-butyl-3-cyclopropyl-1H-pyrazole is a heterocyclic compound with a unique structure that includes a pyrazole ring substituted with tert-butyl and cyclopropyl groups

Preparation Methods

The synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with tert-butyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated systems and continuous flow reactors to ensure high yield and purity .

Chemical Reactions Analysis

1-tert-butyl-3-cyclopropyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the positions adjacent to the nitrogen atoms.

Scientific Research Applications

1-tert-butyl-3-cyclopropyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-tert-butyl-3-cyclopropyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-tert-butyl-3-cyclopropyl-1H-pyrazole can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

1-tert-butyl-3-cyclopropylpyrazole

InChI

InChI=1S/C10H16N2/c1-10(2,3)12-7-6-9(11-12)8-4-5-8/h6-8H,4-5H2,1-3H3

InChI Key

DFJGNQCVWAZOBC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=CC(=N1)C2CC2

Origin of Product

United States

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